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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-2-butanone

Cat. No.: B1329488

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Name - A Functional Group
Perspective

In the landscape of synthetic chemistry, certain molecules serve as unassuming yet critical
nodes, connecting simple starting materials to complex, high-value targets. 3-Methyl-1-
phenylbutan-2-one, also known by the common names benzyl isopropyl ketone, is one such
molecule. Its IUPAC name, 3-methyl-1-phenylbutan-2-one, precisely describes its structure: a
four-carbon butanone chain with a methyl group at position 3 and a phenyl group at position 1.
While its name provides a static structural description, its true utility lies in the dynamic
interplay of its functional groups: a reactive ketone, an activatable benzylic methylene group,
and a sterically influential isopropyl group. This guide aims to provide a comprehensive
technical overview of this compound, moving beyond basic properties to explore its synthesis,
reactivity, and applications, offering field-proven insights for the modern researcher.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application in research and development. These properties dictate storage conditions,
solvent choices, and purification strategies.

Identifiers

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1329488?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value

IUPAC Name 3-methyl-1-phenylbutan-2-one

CAS Number 2893-05-2[1][2]

Molecular Formula C11H140[1][2]

Molecular Weight 162.23 g/mol [3][4]

Canonical SMILES CC(C)C(=0)CcC1=CC=CC=C1[1]

InChl Key ZATIMOAGKJEVGN-UHFFFAOYSA-N[1]

Benzyl isopropyl ketone, Isopropylbenzyl

Synonyms
ketone, 1-Phenyl-3-methyl-2-butanone[5][6]

Physicochemical Data

The physical properties of 3-methyl-1-phenylbutan-2-one are characteristic of a medium-sized
aromatic ketone. Its liquid state at room temperature, high boiling point, and hydrophobicity are
key considerations for its handling and purification.

Property Value Source

Colorless to pale yellow clear

Appearance quid [11[7]
Boiling Point 237-240 °C at 760 mmHg [2][6][8]
Density 0.958 - 0.985 g/cm3 [2][6]
Refractive Index ~1.504 [2][6]
Water Solubility Not miscible [L110719]
Flash Point 93.2°C [2][9]

Sealed in dry, room
Storage o [9]
temperature conditions

Synthesis and Mechanistic Considerations
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The synthesis of 3-methyl-1-phenylbutan-2-one can be approached from several angles, each

with its own merits regarding precursor availability, scalability, and reaction conditions. The

choice of a synthetic route is often a strategic decision based on the overall goals of the

research program.

Palladium-Catalyzed Cross-Coupling Route

A versatile and efficient laboratory-scale synthesis involves a palladium-catalyzed cross-

coupling reaction. This method builds the core carbon skeleton by forming the key C-C bond

between the aromatic ring and the butanone backbone.

Reaction: Stille coupling of bromobenzene with 3-methyl-2-(tributylstannyl)-1-butene (an enol
stannane derivative of isopropyl methyl ketone).

Reagents: Bromobenzene, 3-methyl-2-acetoxy-1-butene (as a precursor to the enol
stannane), tributyltin methoxide, and a palladium catalyst such as dichlorobis(tri-o-
tolylphosphine)palladium(ll).[1][7]

Solvent & Conditions: Toluene, heated at 100 °C for approximately 5 hours.[1][7]

Causality: This approach is favored for its high yield (often around 87%) and functional group
tolerance.[1][7] The mechanism hinges on the classic Stille cycle: oxidative addition of the
palladium(0) catalyst to bromobenzene, transmetalation with the organostannane reagent,
and reductive elimination to yield the final product and regenerate the catalyst. The choice of
a palladium catalyst with bulky phosphine ligands (tri-o-tolylphosphine) helps to promote the
reductive elimination step and prevent unwanted side reactions.

Experimental Protocol: Palladium-Catalyzed Synthesis

Inert Atmosphere: To a flame-dried Schlenk flask, add dichlorobis(tri-o-
tolylphosphine)palladium(ll) (0.03 eq) and dry toluene under an argon or nitrogen
atmosphere.

Reagent Addition: Add bromobenzene (1.0 eq), 3-methyl-2-acetoxy-1-butene (1.2 eq), and
tributyltin methoxide (1.2 eq) via syringe.
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e Reaction: Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

o Workup: Upon completion, cool the reaction to room temperature and quench with a
saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as
insoluble tributyltin fluoride. Stir vigorously for 1 hour.

o Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer
the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over
anhydrous magnesium sulfate.

 Purification: Concentrate the organic phase under reduced pressure. Purify the resulting
crude oil by vacuum distillation or flash column chromatography to yield pure 3-methyl-1-
phenylbutan-2-one.

Industrial-Scale Synthesis via Condensation and
Reduction

For larger-scale production, a two-step approach analogous to the synthesis of the related 3-
methyl-4-phenyl-2-butanone is often more economically viable.[10] This method uses
inexpensive, readily available bulk chemicals.

Step 1: Aldol Condensation

e Reaction: An acid- or base-catalyzed aldol condensation between benzaldehyde and 3-
methyl-2-butanone (isopropyl methyl ketone). This forms the a,-unsaturated ketone
intermediate, 3-methyl-1-phenyl-1-en-2-one.

o Causality: This classic C-C bond-forming reaction is robust and well-understood. The
conditions (catalyst, temperature) are chosen to favor the cross-condensation product over
the self-condensation of the ketone.

Step 2: Catalytic Hydrogenation

e Reaction: Selective reduction of the carbon-carbon double bond of the enone intermediate.
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o Reagents: Hydrogen gas (Hz2) and a heterogeneous catalyst, typically palladium on carbon
(Pd/C).

o Causality: Catalytic hydrogenation is a clean, high-yielding, and atom-economical reduction
method. The palladium catalyst is highly effective for reducing alkene double bonds without
affecting the aromatic ring or the carbonyl group under controlled conditions (moderate
pressure and temperature). This selectivity is crucial for obtaining the desired product.

Workflow: Industrial Synthesis Pathway

Step 1: Aldol Condensation
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=(0(,|3-Unsaturated Ketone + Hz2, Pd/C Catalyst @-Methyl-l-phenylbutan-z-one
(Final Product)

»
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Click to download full resolution via product page

Caption: Two-step industrial synthesis route.

Analytical Characterization: A Spectroscopic
Signature

Confirming the identity and purity of 3-methyl-1-phenylbutan-2-one is achieved through a
combination of spectroscopic techniques. Each method provides a unique piece of the
structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the
molecule in solution.[1][2][11]
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e 'H NMR (Proton NMR): The proton spectrum will show characteristic signals for each type of
hydrogen atom.

o Phenyl Protons: A multiplet in the aromatic region (~7.1-7.3 ppm) integrating to 5H.

o Benzylic Protons (-CHz-): A singlet at ~3.6 ppm integrating to 2H. The singlet nature
indicates no adjacent protons.

o Methine Proton (-CH-): A septet at ~2.8 ppm integrating to 1H, split by the six adjacent
methyl protons.

o Isopropyl Methyl Protons (-CH(CHs)2): A doublet at ~1.1 ppm integrating to 6H, split by the
single methine proton.

e 13C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon
environments.

o

Carbonyl Carbon (C=0): A characteristic downfield signal at ~212-215 ppm.[10]

[¢]

Aromatic Carbons: Multiple signals between ~126-135 ppm.

[¢]

Benzylic Carbon (-CHz-): A signal around 49-51 ppm.

[e]

Methine Carbon (-CH-): A signal around 41-43 ppm.

o

Isopropyl Methyl Carbons (-CH(CHs)2): A signal around 18-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2][12]

e C=0 Stretch (Ketone): A strong, sharp absorption band around 1715 cm~1. This is the most
prominent feature in the spectrum and is definitive for the carbonyl group.

e C-H Stretch (Aromatic): Multiple sharp peaks just above 3000 cm~1 (typically 3030-3100
cm™1).

e C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm~1 (typically 2870-2970 cm~1).
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e C=C Stretch (Aromatic Ring): Overtone and combination bands in the 1600-2000 cm~1
region and fundamental vibrations around 1450-1600 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
which can be used to confirm the structure.[11]

e Molecular lon (M*e): The parent peak should be observed at m/z = 162, corresponding to the
molecular weight of the compound.

o Key Fragmentation Pathways:

o Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent
carbon is a common fragmentation for ketones. This would lead to two primary fragment
ions:

» Loss of the isopropyl radical (*CH(CH?s)z) to give the benzylacetylium ion at m/z = 119.
» Loss of the benzyl radical (*CH2Ph) to give the isobutyrylium ion at m/z = 71.

o Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the benzylic
C-C bond, leading to the formation of the highly stable tropylium ion at m/z = 91. This is
often the base peak in the spectrum.

Diagram: Key Mass Spec Fragmentations
[CeHsCH2COCH(CH3s)z2]*e
m/z = 162

- «CH(CH3)2 | “CH2C6Hs McLafferty Rearrangement

& Cleavage
C/H7]*
[CeHsCH2CO]* [COCH(CH3)2]* [CA
m/z = 119 m/z = 71 (Tropylium lon)

m/z = 91 (Base Peak)
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Caption: Predicted major fragmentation pathways.

Chemical Reactivity and Applications

The utility of 3-methyl-1-phenylbutan-2-one stems from its three reactive centers: the carbonyl
group, the a-protons on the benzylic methylene, and the benzylic C-H bonds themselves. This
trifecta of reactivity makes it a valuable intermediate in organic synthesis.

Reactivity Profile

o Carbonyl Chemistry: The ketone can undergo a wide range of nucleophilic additions. For
instance, reaction with Grignard reagents (e.g., methylmagnesium iodide) will attack the
carbonyl carbon to form a tertiary alcohol.[13] Reductions with agents like sodium
borohydride (NaBHa4) will yield the corresponding secondary alcohol, 3-methyl-1-
phenylbutan-2-ol.

o Enolate Formation: The protons on the benzylic methylene group (alpha to the carbonyl) are
acidic and can be removed by a suitable base (e.qg., lithium diisopropylamide, LDA) to form
an enolate. This enolate is a powerful nucleophile that can be alkylated, acylated, or used in
aldol-type condensation reactions, allowing for further elaboration of the molecular structure.

e Benzylic Position Reactivity: The benzylic position can be functionalized through radical
reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV
irradiation.

Applications in Synthesis

While broadly cited as a "pharmaceutical intermediate,"[3][4][9] specific public-domain
examples in FDA-approved drug syntheses are not prevalent, suggesting its use may be in
proprietary or developmental pathways.

However, the structural motif is of significant importance in the synthesis of high-value
chemicals, particularly in the agrochemical industry. The related compound 3-methyl-2-
butanone is a crucial intermediate in the production of various modern herbicides, insecticides,

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1329488?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acs.orglett.6b00578
https://patents.google.com/patent/CN1357538A/en
https://www.smolecule.com/products/s749788
https://www.lookchem.com/ProductWholeProperty_LCPL143455.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

and fungicides. This highlights the industrial relevance of the isobutyryl fragment in bioactive
molecules.

Furthermore, benzyl ketones, in general, are fundamental building blocks for a variety of
complex molecules and heterocycles found in medicinal chemistry. They serve as precursors
for isobenzofurans, isoindoles, and other scaffolds that are of interest in drug discovery
programs. The compound also finds application in the flavor and fragrance industry due to its
aromatic profile.[3][4]

Purification and Handling
Purification Methodologies

» Vacuum Distillation: Given its high boiling point (237-240 °C), purification of gram-to-kilogram
guantities is best achieved by vacuum distillation.[6] This allows the compound to boil at a
much lower, more manageable temperature, preventing thermal decomposition. A typical
procedure would involve distillation at a reduced pressure (e.g., 10-20 mmHg), which would
lower the boiling point significantly.

e Flash Column Chromatography: For smaller scales or for removing impurities with similar
boiling points, flash column chromatography is effective.

o Stationary Phase: Silica gel is the standard choice.

o Mobile Phase (Eluent): A non-polar solvent system is required due to the compound's low
polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and
increasing to 10%) is a common strategy to effectively separate the product from non-
polar impurities and more polar byproducts.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. Information is
derived from standard Safety Data Sheets (SDS).

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.
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e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of vapors. Avoid contact with skin and eyes. Use non-sparking tools and ground
equipment to prevent static discharge, as the compound is combustible.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from heat, sparks, open flames, and strong oxidizing agents.

e First Aid:

[e]

Skin Contact: Immediately wash with soap and plenty of water.

o

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do.

o

Inhalation: Move the person into fresh air.

[¢]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

3-Methyl-1-phenylbutan-2-one is a versatile and synthetically valuable molecule. Its
straightforward synthesis from common starting materials, combined with the multiple reactive
sites it possesses, makes it an important building block for creating more complex molecular
architectures. While its direct role in specific blockbuster pharmaceuticals is not widely
publicized, its utility as an intermediate is well-established, and the importance of its core
structural elements is evident in related fields like agrochemical synthesis. A comprehensive
understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers
researchers and development professionals to leverage this compound to its full potential in
their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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